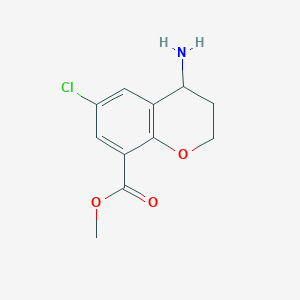
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of fluorine atoms in the phenyl ring and the trifluoroacetate group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Phenylisoxazolidine: Lacks the fluorine atoms and trifluoroacetate group.
(S)-3-(3,5-Dichlorophenyl)isoxazolidine: Contains chlorine atoms instead of fluorine.
(S)-3-(3,5-Difluorophenyl)oxazolidine: Similar structure but with an oxazolidine ring.
Uniqueness
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is unique due to the presence of both fluorine atoms in the phenyl ring and the trifluoroacetate group
Propiedades
Fórmula molecular |
C11H10F5NO3 |
|---|---|
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO.C2HF3O2/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9;3-2(4,5)1(6)7/h3-5,9,12H,1-2H2;(H,6,7)/t9-;/m0./s1 |
Clave InChI |
WTUSAYOKVVUBPH-FVGYRXGTSA-N |
SMILES isomérico |
C1CON[C@@H]1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CONC1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


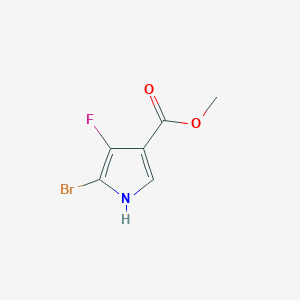
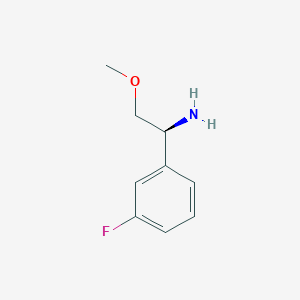
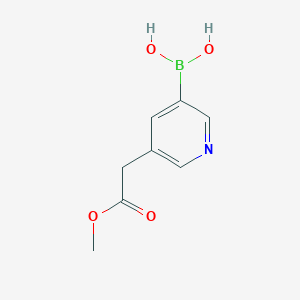
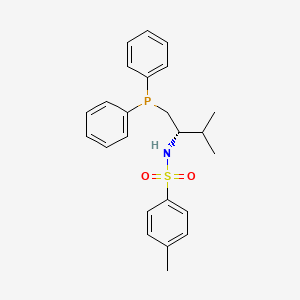
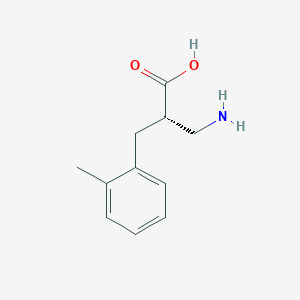
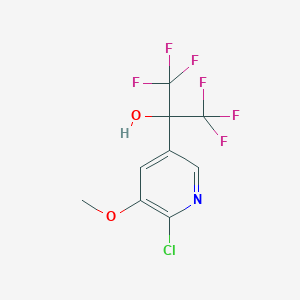
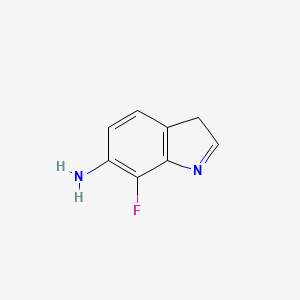
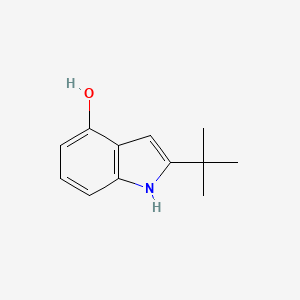
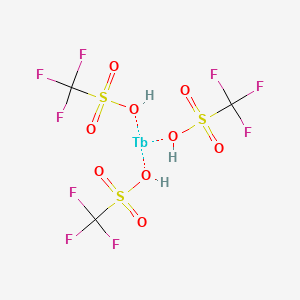
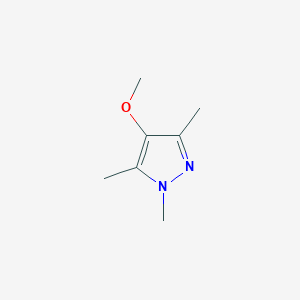
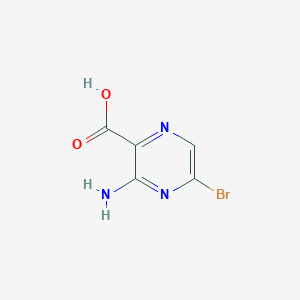
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
